molecular formula C16H23NO3 B267254 N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B267254
M. Wt: 277.36 g/mol
InChI Key: WGFIPRIPHYDBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFB belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, it has been proposed that N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of many inflammatory and neurodegenerative diseases. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a chemopreventive agent for the treatment of cancer. Further studies are also needed to elucidate the exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.
Conclusion
In conclusion, N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models of arthritis and neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide.

Scientific Research Applications

N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

properties

Product Name

N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-butan-2-yl-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C16H23NO3/c1-3-12(2)17-16(18)13-6-8-14(9-7-13)20-11-15-5-4-10-19-15/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,17,18)

InChI Key

WGFIPRIPHYDBAP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

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